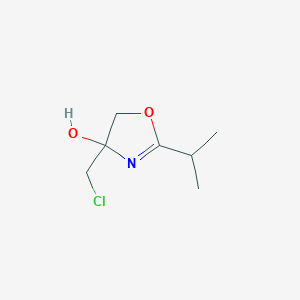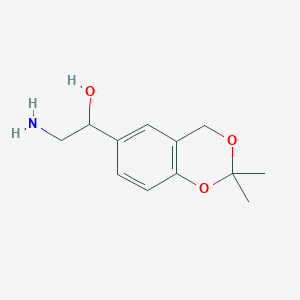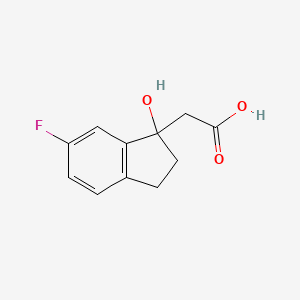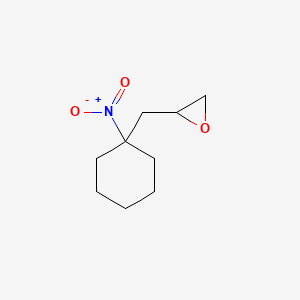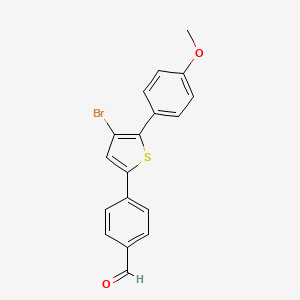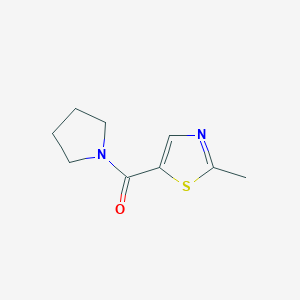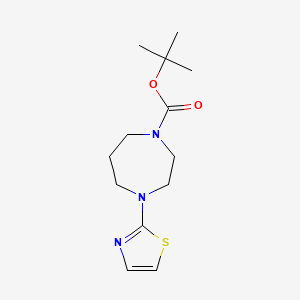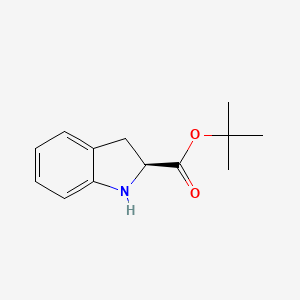
Tert-butyl (S)-indoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butyl indoline-2(S)-carboxylate: is a compound belonging to the indoline family, which is a class of nitrogen-containing heterocycles. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (S)-indoline-2-carboxylate typically involves the reaction of indoline derivatives with t-butyl groups. One common method is the condensation of t-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . Another approach involves the reaction of nitriles with di-t-butyl dicarbonate in the presence of a catalyst such as Cu(OTf)2 under solvent-free conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: t-Butyl indoline-2(S)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindoline derivatives.
Reduction: Reduction reactions can convert the compound into different indoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxoindoline derivatives, while nucleophilic substitution can produce a variety of substituted indoline compounds .
Scientific Research Applications
t-Butyl indoline-2(S)-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Tert-butyl (S)-indoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to various physiological effects.
Comparison with Similar Compounds
t-Butyl indoline-2(S)-carboxylate can be compared with other similar compounds, such as:
t-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds also contain a t-butyl group and exhibit enhanced biological activity.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
Oxoindolin-2-one derivatives: These compounds are investigated for their potential as acetylcholine esterase inhibitors and anticancer agents.
The uniqueness of Tert-butyl (S)-indoline-2-carboxylate lies in its specific structure and the presence of the t-butyl group, which enhances its lipophilicity and biological activity, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl (2S)-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h4-7,11,14H,8H2,1-3H3/t11-/m0/s1 |
InChI Key |
BWLRZKYMVHFPLH-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2N1 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


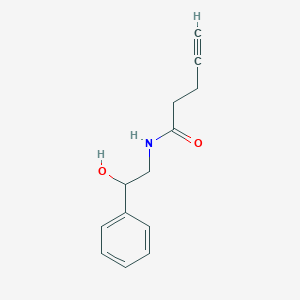
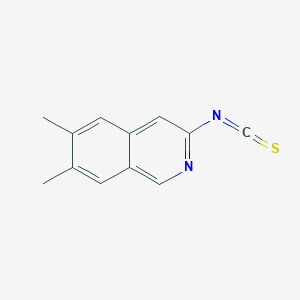

![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,4-ethynyl-1-[(4-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8531652.png)

![4,5-Dichloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8531665.png)
